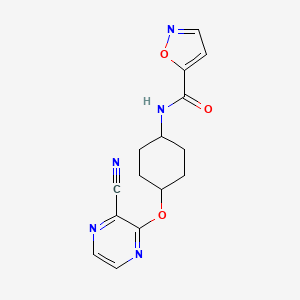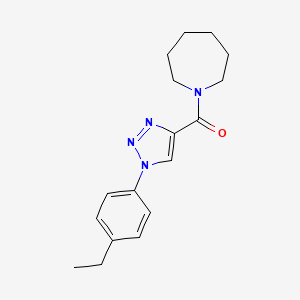
azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound that belongs to a class of compounds known as triazoles. This compound is known for its complex structure, which includes a triazole ring linked to an azepane ring through a methanone bridge, further substituted with an ethylphenyl group. Such intricate structures make it a point of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves a multi-step process, starting with the formation of the 1,2,3-triazole ring through a cycloaddition reaction between an alkyne and an azide. Following this, the azepane ring is introduced via nucleophilic substitution reactions. The final steps usually involve the coupling of the ethylphenyl group using a Friedel-Crafts acylation.
Industrial Production Methods
In industrial settings, the synthesis process can be scaled up through the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts like copper(I) iodide may be used to expedite the cycloaddition reactions, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, especially at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: : Reduction of the ketone group in the methanone bridge can be achieved using reagents like sodium borohydride.
Substitution: : Both the azepane and triazole rings can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halogenated solvents, Lewis acids such as aluminium chloride.
Major Products Formed
The major products typically include a range of substituted triazoles, azepanes, and their derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone has a broad spectrum of applications across various scientific fields:
Chemistry
It serves as an intermediate in the synthesis of more complex organic molecules and can be used to study the reactivity and properties of triazole and azepane rings.
Biology
Due to its structural complexity, it is used in studying the interactions of triazoles with biological macromolecules, providing insights into enzyme inhibition and receptor binding.
Medicine
Its potential therapeutic applications are being explored, particularly in designing novel drugs targeting specific biological pathways involving triazole and azepane structures.
Industry
The compound finds applications in the development of advanced materials, such as high-performance polymers and specialty coatings, due to its robust chemical structure.
Mecanismo De Acción
Molecular Targets and Pathways
Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone typically exerts its effects by interacting with enzymes or receptors, which can alter biological pathways. The triazole ring often acts as a ligand, binding to specific sites on enzymes, thereby inhibiting their activity. The azepane ring can affect the compound's overall binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl-1,2,3-triazoles: : Known for similar reactivity but differ in the alkyl substituents.
Hexamethylene-1,2,3-triazoles: : Similar in structure but vary in the ring size of the nitrogen-containing cycle.
Naphthyl-1,2,3-triazoles: : Include aromatic rings leading to different pharmacological profiles.
Uniqueness
Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone stands out due to the unique combination of the azepane and triazole rings, which confer distinctive chemical properties and biological activities, making it a valuable compound for diverse scientific explorations.
Propiedades
IUPAC Name |
azepan-1-yl-[1-(4-ethylphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-14-7-9-15(10-8-14)21-13-16(18-19-21)17(22)20-11-5-3-4-6-12-20/h7-10,13H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHLSDMBNRAXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Benzyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2986104.png)
![N-(2-Ethoxyphenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2986105.png)
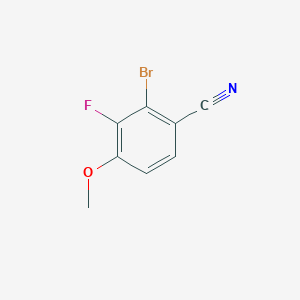
![2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2986108.png)
![4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2986110.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2986111.png)

![N-(2-methoxy-5-methylphenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2986113.png)

![dimethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2986122.png)
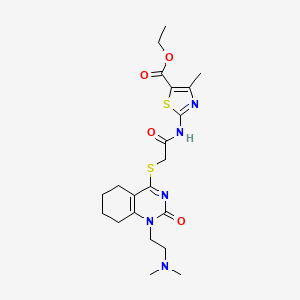
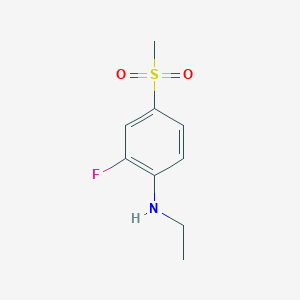
![6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2986126.png)
